BenchChemオンラインストアへようこそ!

5-Fluoro-3-methyl-1H-indazole

Lipophilicity Drug-likeness Lead optimization

5-Fluoro-3-methyl-1H-indazole (C₈H₇FN₂, MW 150.15 g/mol) is a 5-fluorinated, 3-methyl-substituted 1H-indazole heterocycle. It belongs to the indazole scaffold class—a fused benzene–pyrazole bicyclic system whose two adjacent nitrogen atoms confer tunable H-bonding, acid–base behavior, and tautomerism.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
CAS No. 945265-03-2
Cat. No. B1390212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-methyl-1H-indazole
CAS945265-03-2
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)F
InChIInChI=1S/C8H7FN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)
InChIKeyLIYPWDQJKOCVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-3-methyl-1H-indazole (CAS 945265-03-2): Core Properties and Procurement-Relevant Identity


5-Fluoro-3-methyl-1H-indazole (C₈H₇FN₂, MW 150.15 g/mol) is a 5-fluorinated, 3-methyl-substituted 1H-indazole heterocycle. It belongs to the indazole scaffold class—a fused benzene–pyrazole bicyclic system whose two adjacent nitrogen atoms confer tunable H-bonding, acid–base behavior, and tautomerism . The compound is commercially available at ≥95% purity (typically 95–98% by HPLC) , with predicted ACD/LogP of 2.33, ACD/LogD (pH 7.4) of 2.25, density of 1.3 ± 0.1 g/cm³, and boiling point of 285.3 ± 20.0 °C . It serves primarily as a versatile fluorinated building block for kinase inhibitor synthesis and other medicinal chemistry programs [1].

Why 5-Fluoro-3-methyl-1H-indazole Cannot Be Casually Replaced by Other 3-Methylindazole or 5-Haloindazole Analogs


The 5-fluoro-3-methyl-1H-indazole substitution pattern produces a distinct physicochemical profile that differentiates it from both the non-halogenated parent (3-methyl-1H-indazole) and alternative 5-halo analogs (5-Cl, 5-Br). The electron-withdrawing fluorine at C5 modulates the indazole NH pKa, lipophilicity (LogP), and metabolic profile in ways that chlorine and bromine cannot replicate without also introducing excessive molecular weight, higher LogP (risk of promiscuity/poor solubility), and altered steric bulk [1]. Simply substituting 5-F with 5-H or 5-Cl in a synthetic route changes the electronic character of downstream coupling reactions and the pharmacokinetic trajectory of final compounds—meaning procurement of the correct intermediate is non-negotiable for reproducible SAR .

Quantitative Differentiation Evidence for 5-Fluoro-3-methyl-1H-indazole Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 5-Fluoro-3-methyl-1H-indazole vs. 3-Methyl-1H-indazole and 5-Halo Analogs

5-Fluoro-3-methyl-1H-indazole exhibits an ACD/LogP of 2.33, representing a calculated increase of 0.46–0.90 log units over the non-fluorinated parent 3-methyl-1H-indazole (LogP reported as 1.43–1.87 across multiple databases) [1]. This LogP sits meaningfully below the 5-chloro analog (LogP 2.88) and 5-bromo analog (LogP 2.63–3.05), positioning the 5-fluoro compound in a favorable intermediate lipophilicity range that balances membrane permeability with aqueous solubility—consistent with established medicinal chemistry principles that fluorine provides a 'Goldilocks' lipophilicity increment without the promiscuity risks associated with heavier halogens .

Lipophilicity Drug-likeness Lead optimization

Boiling Point and Volatility: Implications for Purification, Storage, and Scale-Up of 5-Fluoro-3-methyl-1H-indazole

5-Fluoro-3-methyl-1H-indazole has a predicted boiling point of 285.3 ± 20.0 °C at 760 mmHg and vapor pressure of 0.0 ± 0.6 mmHg at 25 °C . In comparison, the non-fluorinated parent 3-methyl-1H-indazole boils at approximately 234 °C (rough estimate) to 147 °C at 760 mmHg (depending on data source), while the 5-chloro and 5-bromo analogs boil at 318.6 ± 22.0 °C and 341.4 ± 22.0 °C respectively . The 5-fluoro compound's boiling point sits in an intermediate range, and its vapor pressure near zero at ambient temperature indicates low volatility, which simplifies handling and reduces evaporative loss during long-term storage relative to lower-boiling analogs.

Process chemistry Purification Scale-up

Molecular Density and Crystallinity Trend Across the 5-Halo-3-methylindazole Series

The predicted density of 5-fluoro-3-methyl-1H-indazole is 1.3 ± 0.1 g/cm³, compared to 1.2 ± 0.1 g/cm³ for the non-fluorinated parent (3-methyl-1H-indazole), 1.4 ± 0.1 g/cm³ for the 5-chloro analog, and 1.66–1.70 ± 0.1 g/cm³ for the 5-bromo analog . Density increases monotonically with halogen atomic mass across the series (F < Cl < Br). The 5-fluoro compound's density is only modestly higher than the non-halogenated parent, suggesting minimal perturbation to crystal packing and potentially favorable solid-state properties for formulation compared to the significantly denser bromo analog.

Solid-state properties Formulation Crystallinity

HIV-1 Reverse Transcriptase Inhibition by a 5-Fluoro-3-methyl-1H-indazole-Derived NNRTI: Potency Against Wild-Type and Mutant RT

The 4-oxy-substituted derivative 5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile (a non-nucleoside reverse transcriptase inhibitor; NNRTI) demonstrated IC₅₀ = 50 nM against wild-type HIV-1 reverse transcriptase (RT) in a primer extension assay at pH 7.8, 2 °C [1]. Against the K691N/K690N RT mutant, potency shifted to IC₅₀ = 384 nM, a 7.7-fold loss. A third measurement against the Y768C mutant gave IC₅₀ = 145 nM [2]. This compound's co-crystal structure with HIV-1 RT was deposited as PDB 2JLE, confirming the indazole core as a validated scaffold for structure-based NNRTI design and demonstrating that the 5-fluoro-3-methyl substitution pattern is compatible with nanomolar target engagement [3].

Antiviral HIV-1 NNRTI Reverse transcriptase

Fluorinated Indazole Strategy for Selective Nitric Oxide Synthase (NOS) Inhibition: Class-Level Precedent

In a study of 14 fluorinated indazole NOS inhibitors, the 4,5,6,7-tetrafluorinated analog 4,5,6,7-tetrafluoro-3-methyl-1H-indazole (Compound 13) achieved 63% inhibition of NOS-I (neuronal) and 83% inhibition of NOS-II (inducible) at the tested concentration, demonstrating NOS-II selectivity [1]. The authors concluded that 'fluorination of the aromatic ring increased the inhibitory potency and NOS-II selectivity, suggesting that this is a promising strategy for NOS selective inhibitors.' This class-level evidence establishes that strategic fluorination of the 3-methylindazole core—exemplified by the 5-fluoro substitution pattern—is a validated approach for tuning NOS isoform selectivity, a property not achievable with the non-fluorinated parent scaffold [2].

Nitric oxide synthase Neuroprotection Inflammation Selectivity

pKa Modulation: 5-Fluoro Substitution Lowers Indazole NH Acidity Relative to Non-Fluorinated Parent

The electron-withdrawing fluorine at the 5-position is predicted to lower the indazole NH pKa. While direct experimental pKa data for 5-fluoro-3-methyl-1H-indazole is not available, the pKa of the simpler analog 5-fluoro-1H-indazole is reported as 12.28–12.90 (predicted), compared to 3-methyl-1H-indazole with a predicted pKa of 14.33–14.39 [1][2]. This approximately 1.4–2.1 pKa unit decrease means the 5-fluoro-3-methyl-1H-indazole NH proton is more acidic and more readily ionized under strongly basic conditions, which affects salt formation, solubility at high pH, and the compound's behavior in nucleophilic substitution or metal-catalyzed coupling reactions where the indazole NH protonation state matters .

Acid-base behavior Ionization state Formulation Assay compatibility

Optimal Procurement and Research Application Scenarios for 5-Fluoro-3-methyl-1H-indazole


Kinase Inhibitor Lead Optimization: SAR Exploration at the 5-Position of the 3-Methylindazole Core

When a medicinal chemistry program has identified 3-methylindazole as a core scaffold for kinase inhibition (targets including c-MET, FGFR, GSK-3, ROCK, JAK, or Aurora kinases), the 5-fluoro-3-methyl-1H-indazole serves as the direct intermediate for introducing fluorine at the C5 position without additional synthetic steps. Its intermediate LogP (2.33) relative to 5-H (1.43–1.87), 5-Cl (2.88), and 5-Br (2.63–3.05) analogs provides a balanced lipophilicity profile suitable for oral bioavailability optimization . The patent literature on 5-substituted indazoles as kinase inhibitors (e.g., US 9163007 B2, US 2009/0203690) explicitly covers compounds derived from this substitution pattern [1].

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Development

For antiviral programs pursuing indazole-based NNRTIs, the crystallographically validated binding mode of 5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile to HIV-1 RT (PDB 2JLE; IC₅₀ = 50 nM against WT RT) establishes this scaffold as a privileged chemotype. The 5-fluoro-3-methyl substitution is integral to the molecular recognition observed in the co-crystal structure, and procuring the exact intermediate ensures fidelity to the published SAR and enables further structure-guided optimization of mutant resilience (the compound shows a 7.7-fold IC₅₀ shift against the K691N mutant) [1].

Nitric Oxide Synthase (NOS) Inhibitor Programs Requiring Isoform Selectivity

For teams developing selective NOS-II (iNOS) inhibitors as neuroprotective or anti-inflammatory agents, the class-level evidence from the 4,5,6,7-tetrafluoro-3-methyl-1H-indazole series (NOS-II 83% inhibition vs. NOS-I 63% inhibition) supports the broader strategy of indazole fluorination for isoform selectivity. 5-Fluoro-3-methyl-1H-indazole represents the minimal fluorinated analog in this SAR continuum—offering a starting point for iterative fluorination that balances synthetic tractability with the demonstrated selectivity benefits of fluorine incorporation on the indazole aromatic ring.

Physicochemical Property Optimization in Lead Series: Fine-Tuning Lipophilicity and Ionization

When a lead series based on 3-methylindazole requires fine-tuning of LogP and pKa without substantially increasing molecular weight or introducing heavy halogen liability, 5-fluoro-3-methyl-1H-indazole is the rational procurement choice. The ΔLogP of +0.46 to +0.90 relative to the non-fluorinated parent, combined with an estimated pKa lowering of ~1.4–2.1 units, gives medicinal chemists predictable levers for modulating permeability, solubility, and metabolic stability [1]. This compounds avoids the steep LogP increase (ΔLogP up to +1.45) and molecular weight penalty (ΔMW up to +61 Da) associated with 5-bromo substitution, while still providing the metabolic advantages of aryl fluorination [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-3-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.